Magnesium nitrate (CAS 10377-60-3), predominantly utilized in its hexahydrate form, is a highly water-soluble, inorganic oxidizing agent with distinct thermal and hygroscopic properties. In industrial and laboratory procurement, it is primarily valued for its clean thermal decomposition profile, its strong affinity for water, and its high latent heat of fusion. Unlike many other magnesium salts, magnesium nitrate decomposes entirely into magnesium oxide and volatile nitrogen oxides upon calcination, leaving no solid anionic residues. This makes it a critical baseline material for high-purity precursor applications, extractive distillation processes, and medium-temperature phase change material (PCM) formulations, where its specific thermodynamic and chemical properties dictate its selection over alternative magnesium sources[1].
Substituting magnesium nitrate with other common magnesium salts, such as magnesium sulfate or magnesium chloride, introduces severe process limitations. In the synthesis of high-purity magnesium oxide (MgO) for catalysts or advanced ceramics, sulfate and chloride precursors require significantly higher calcination temperatures and often leave trace sulfur or chlorine impurities that poison catalytic sites or degrade electronic properties [1]. In chemical processing, specifically the concentration of nitric acid via extractive distillation, substituting magnesium nitrate with sulfuric acid drastically increases the corrosivity of the system, necessitating much more expensive, high-alloy construction materials[2]. Furthermore, in thermal energy storage applications, replacing magnesium nitrate hexahydrate with organic phase change materials like paraffin results in a substantially lower volumetric heat capacity and poorer thermal conductivity, requiring larger, less efficient heat exchanger designs [3].
In the production of concentrated nitric acid (CNA), weak nitric acid forms a maximum boiling azeotrope at 69 wt%, preventing further concentration by simple distillation. Magnesium nitrate (typically utilized as a 72 wt% solution) acts as a highly effective dehydrating agent to break this azeotrope, enabling the production of up to 99 wt% nitric acid [1]. While sulfuric acid can also be used as a dehydrating agent, magnesium nitrate solutions are significantly less corrosive. This allows chemical plants to utilize less expensive materials of construction and simplifies the vacuum concentration process for recycling the dehydrating agent, making the magnesium nitrate route substantially less capital-intensive than the sulfuric acid method [1].
| Evidence Dimension | Corrosivity and Capital Intensity in Azeotrope Breaking |
| Target Compound Data | Magnesium nitrate (72 wt%): Breaks 69% HNO3 azeotrope with lower corrosivity, allowing standard alloy construction. |
| Comparator Or Baseline | Sulfuric acid: Breaks azeotrope but requires highly corrosion-resistant, expensive alloys. |
| Quantified Difference | Achieves 99 wt% HNO3 concentration with significantly reduced capital expenditure for plant construction. |
| Conditions | Extractive distillation of weak nitric acid to superazeotropic concentrations (>98 wt%). |
Procuring magnesium nitrate for nitric acid concentration directly lowers the capital expenditure required for corrosion-resistant distillation columns and recovery equipment.
Magnesium nitrate hexahydrate is highly effective as a medium-temperature phase change material (PCM) for industrial and building heat storage. It exhibits a melting point of approximately 89–92 °C and a latent heat of fusion of 151.3 J/g [1]. When evaluated for volumetric heat storage density, magnesium nitrate hexahydrate achieves approximately 420 MJ/m³ [1]. This is roughly 2.5 times higher than the sensible heat storage capacity of water over a comparable 40 °C temperature differential, and it offers significantly faster charging/discharging rates and higher thermal conductivity than organic PCMs like paraffin [1].
| Evidence Dimension | Volumetric Heat Storage Density |
| Target Compound Data | Magnesium nitrate hexahydrate: ~420 MJ/m³ (Latent heat ~151.3 J/g at 91.8 °C). |
| Comparator Or Baseline | Water (sensible heat): ~168 MJ/m³ (assuming a 40 °C delta). |
| Quantified Difference | 2.5x higher volumetric heat storage density compared to water. |
| Conditions | Thermal energy storage systems operating in the 20–99 °C range. |
Allows engineers to design highly compact thermal energy storage units for medium-temperature waste heat recovery, saving physical space and improving thermal efficiency.
In the bottom-up synthesis of magnesium oxide (MgO) nanoparticles via co-precipitation or combustion, the choice of magnesium precursor dictates the final purity and morphology. Magnesium nitrate is preferred over magnesium sulfate or chloride because the nitrate anion decomposes cleanly into volatile nitrogen oxides during calcination, leaving no solid residue[1]. This clean decomposition enables the production of ultra-fine MgO with average crystallite sizes as small as 11–15 nm and specific surface areas exceeding 100 m²/g [1]. In contrast, sulfate and chloride precursors require higher calcination temperatures to drive off the anions, which promotes undesirable particle sintering and often leaves trace impurities that poison catalytic activity.
| Evidence Dimension | Thermal Decomposition Residue and Particle Size |
| Target Compound Data | Magnesium nitrate: Clean decomposition to NOx gases, yielding 11–15 nm MgO crystallites. |
| Comparator Or Baseline | Magnesium sulfate / chloride: Leaves S/Cl residues, requiring higher calcination temps that cause sintering. |
| Quantified Difference | Eliminates anion contamination and prevents high-temperature sintering, preserving >100 m²/g surface area. |
| Conditions | Co-precipitation or sol-gel synthesis followed by thermal calcination. |
Essential for procuring a precursor that guarantees high-purity, high-surface-area MgO for sensitive catalytic, refractory, or electronic applications.
Magnesium nitrate is the optimal dehydrating agent for breaking the 69 wt% nitric acid-water azeotrope. Because it allows for the use of standard alloy equipment rather than the highly specialized, expensive corrosion-resistant materials required by sulfuric acid, it is the preferred choice for cost-effective, large-scale production of 98-99% concentrated nitric acid (CNA) [1].
Due to its high latent heat of fusion (~151 J/g) and melting point near 90 °C, magnesium nitrate hexahydrate is highly suited for compact phase change material (PCM) modules. It is specifically deployed in industrial waste heat recovery and solar thermal systems where volumetric constraints require a heat storage density significantly greater than that of water [2].
For the manufacturing of nanoscale magnesium oxide used in heterogeneous catalysis and advanced ceramics, magnesium nitrate is the precursor of choice. Its ability to decompose cleanly without leaving sulfur or chlorine residues ensures that the resulting MgO maintains a high specific surface area and remains free of catalyst-poisoning impurities[3].
Oxidizer;Irritant